Psi-DOM

Description

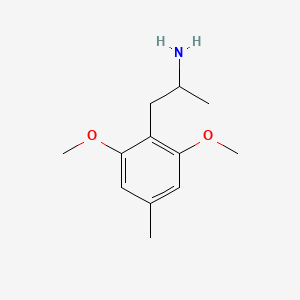

Structure

3D Structure

Properties

CAS No. |

80888-36-4 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C12H19NO2/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6,9H,7,13H2,1-4H3 |

InChI Key |

CFFJUEYUTHKVMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)CC(C)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Psi-DOM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psi-DOM (ψ-DOM), or 2,6-dimethoxy-4-methylamphetamine, is a psychedelic compound belonging to the phenethylamine (B48288) class. As a positional isomer of the well-characterized psychedelic DOM (2,5-dimethoxy-4-methylamphetamine), this compound presents a unique case study in the structure-activity relationships of serotonergic hallucinogens. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interactions with key serotonin (B10506) receptors, the downstream signaling cascades it elicits, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: A Tale of Two Serotonin Receptors

The primary mechanism of action of this compound involves its activity as an agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic drugs and is believed to be the principal driver of their hallucinogenic effects. The engagement of the 5-HT2C receptor likely contributes to the nuanced psychoactive profile of this compound.

Quantitative Analysis of Receptor Binding

The affinity of this compound for its primary targets has been quantified through radioligand binding assays. These studies reveal a notable affinity for both the 5-HT2A and 5-HT2C receptors.

| Receptor | Ligand | K_i_ (nM) |

| Serotonin 5-HT_2A_ | This compound | 49–351 |

| Serotonin 5-HT_2C_ | This compound | 50 |

| Table 1: Binding Affinities (K_i_) of this compound at Serotonin 5-HT_2A_ and 5-HT_2C_ Receptors.[1] |

Signaling Pathways of this compound

The activation of 5-HT2A and 5-HT2C receptors by this compound initiates a cascade of intracellular signaling events. While direct functional potency data (EC50 values) for this compound are not extensively available in the public domain, the downstream pathways of these receptors are well-characterized.

Canonical Gq/11 Signaling Pathway

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Agonist binding, including that of this compound, triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the cellular and physiological effects of this compound.

Non-Canonical Signaling Pathways

In addition to the canonical Gq/11 pathway, 5-HT2C receptors can also engage in non-canonical signaling, including coupling to Gi/o and G12/13 proteins, and signaling through β-arrestin recruitment. The extent to which this compound activates these alternative pathways, a phenomenon known as functional selectivity or biased agonism, is an area for further investigation and could explain subtle differences in its psychoactive effects compared to other phenethylamines.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Radioligand Binding Assay (for determining K_i_ values)

-

Objective: To determine the binding affinity of this compound for the 5-HT2A and 5-HT2C receptors.

-

Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) competes with unlabeled this compound for binding to receptor-expressing cell membranes.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Assay Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

2. Functional Assays (for determining EC50 values)

-

Objective: To quantify the potency of this compound in activating the 5-HT2A and 5-HT2C receptors.

-

Calcium Flux Assay (for Gq/11 pathway):

-

Principle: This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Methodology:

-

Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

-

Varying concentrations of this compound are added to the cells.

-

The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a plate reader.

-

The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

-

-

-

β-Arrestin Recruitment Assay (for non-canonical pathway):

-

Principle: This assay measures the recruitment of β-arrestin to the activated receptor.

-

Methodology: Typically utilizes techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where the receptor and β-arrestin are tagged with donor and acceptor molecules. Agonist-induced proximity of the receptor and β-arrestin results in a measurable signal.

-

In Vivo Studies

Drug Discrimination in Rodents

-

Objective: To assess the subjective effects of this compound in an animal model.

-

Principle: Animals are trained to discriminate between the effects of a known drug (e.g., LSD or 5-MeO-DMT) and saline by pressing one of two levers for a reward. Once trained, the animals are administered this compound to see which lever they press, indicating whether they perceive its effects as similar to the training drug.

-

Results for this compound: Studies have shown that this compound substitutes for LSD and 5-MeO-DMT in rodent drug discrimination tests, suggesting that it produces similar subjective effects to these classic psychedelics.[1]

Conclusion

This compound exerts its psychedelic effects primarily through agonism at serotonin 5-HT2A and 5-HT2C receptors, initiating the canonical Gq/11 signaling pathway. The potential for biased agonism at the 5-HT2C receptor suggests a more complex pharmacological profile that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of this compound and other novel psychoactive compounds, which is crucial for advancing our understanding of serotonergic systems and the development of new therapeutics.

References

Psi-DOM: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psi-DOM (ψ-DOM), or 2,6-dimethoxy-4-methylamphetamine, is a psychedelic compound belonging to the phenethylamine (B48288) and amphetamine classes. As a positional isomer of the more widely known DOM, this compound exhibits unique pharmacological properties, primarily acting as a serotonin (B10506) 5-HT2A receptor agonist. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical and physical properties, and detailed experimental protocols for assessing its biological activity. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Chemical Properties

This compound is a substituted amphetamine with the chemical formula C12H19NO2. Its chemical structure is characterized by a phenyl ring with methoxy (B1213986) groups at the 2 and 6 positions and a methyl group at the 4 position, attached to a propane-2-amine chain.

| Property | Value | Reference |

| IUPAC Name | 1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine | [1] |

| Other Names | ψ-DOM, Pseudo-DOM, Z-7 | [1] |

| CAS Number | 80888-36-4 | [1] |

| Molecular Formula | C12H19NO2 | [1] |

| Molar Mass | 209.289 g·mol−1 | [1] |

| Melting Point | 203 °C (hydrochloride salt) | [1] |

| Appearance | White crystalline solid (hydrochloride salt) | [1] |

Synthesis Pathway

The synthesis of this compound, as detailed by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), is a multi-step process starting from 3,5-dimethoxytoluene. The pathway involves the formation of a key intermediate, 2,6-dimethoxy-4-methylbenzaldehyde, followed by a Henry reaction to introduce the nitropropane side chain, and finally, a reduction to yield the target amine.

References

The Pharmacodynamics of 2,6-dimethoxy-4-methylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dimethoxy-4-methylamphetamine (2,6-DMA), also known as Ψ-DOM, is a lesser-studied positional isomer of the well-known psychedelic compound DOM (2,5-dimethoxy-4-methylamphetamine). As a member of the "pseudo" (Ψ) series of phenethylamines and amphetamines, its unique substitution pattern warrants a detailed examination of its interaction with key neurological receptors. This technical guide provides a comprehensive overview of the pharmacodynamics of 2,6-DMA and related Ψ-amphetamine derivatives, focusing on their receptor binding affinities, functional activities, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Core Pharmacodynamic Profile

The primary mechanism of action for 2,6-DMA and related compounds is believed to be mediated through their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelics.[1] In vitro studies on a series of 4-alkoxy-2,6-dimethoxyamphetamine derivatives have revealed a profile characterized by moderate to high affinity for the human 5-HT2A receptor, where they act as partial agonists.[1]

Quantitative Receptor Interaction Data

Table 1: Serotonin Receptor Binding Affinities and Functional Activity of 4-Alkoxy-2,6-dimethoxyamphetamine Derivatives [1]

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of 5-HT) |

| h5-HT1A | ≥ 5,100 (weak affinity) | Not Assessed | Not Assessed |

| h5-HT2A | 8 - 1,600 | 32 - 3,400 | ≤ 84% (Partial Agonist) |

| h5-HT2C | 270 - 10,000 | Not Assessed | Not Assessed |

Table 2: Adrenergic, Dopaminergic, and TAAR1 Receptor Interactions of 4-Alkoxy-2,6-dimethoxyamphetamine Derivatives [1]

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| α1A Adrenergic | ≥ 670 | Not Assessed |

| α2A Adrenergic | ≥ 280 | Not Assessed |

| D2 Dopamine | Not Assessed | Not Assessed |

| TAAR1 (human) | Not Assessed | ≥ 34 |

| TAAR1 (rat) | ≥ 1.6 | Not Assessed |

| TAAR1 (mouse) | ≥ 120 | Not Assessed |

Key Signaling Pathways

The psychedelic effects of compounds like 2,6-DMA are primarily attributed to their agonistic activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.

5-HT2A Receptor Signaling Cascade

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein. This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent modulation of neuronal activity.

Experimental Protocols

The characterization of the pharmacodynamics of 2,6-DMA and related compounds relies on established in vitro experimental methodologies. The following sections detail the core protocols for assessing receptor binding and functional activity.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

Conclusion

The pharmacodynamic profile of 2,6-dimethoxy-4-methylamphetamine and its analogs is primarily defined by their interaction with the 5-HT2A receptor, where they act as partial agonists. While specific quantitative data for 2,6-DMA remains to be fully elucidated, the available information on related Ψ-amphetamine derivatives provides a strong indication of its receptor interaction profile. The methodologies and signaling pathways described in this guide offer a robust framework for further investigation into the nuanced pharmacology of this and other novel psychedelic compounds. A deeper understanding of these mechanisms is crucial for the advancement of neuropharmacology and the potential development of new therapeutic agents.

References

Discovery and history of Psi-DOM

An In-depth Technical Guide to the Discovery and History of the PSI Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Plexin-Semaphorin-Integrin (PSI) domain is a conserved, cysteine-rich structural motif found in the extracellular region of a diverse range of signaling proteins, including plexins, semaphorins, integrins, and the MET receptor tyrosine kinase. Initially characterized as a structural module, recent discoveries have unveiled a critical enzymatic function of the PSI domain as a protein disulfide isomerase (PDI). This activity is essential for the correct folding, maturation, and subsequent biological function of its host proteins. This guide provides a comprehensive overview of the discovery, structure, and function of the PSI domain, with a particular focus on its PDI activity and its role in key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Discovery and History

The PSI domain was first identified as a conserved cysteine-rich module present in plexins, semaphorins, and integrins, hence its name.[1] Initially, its function was thought to be primarily structural, contributing to the overall architecture of these receptor proteins.[1] For instance, in the MET receptor, the PSI domain was proposed to act as a wedge, ensuring the correct positioning of the ligand-binding SEMA domain.[1]

A significant breakthrough in understanding the PSI domain's function came with the discovery of its intrinsic protein disulfide isomerase (PDI) activity. This enzymatic function was first demonstrated for the PSI domain of integrin β subunits and later for the MET receptor.[2][3] This finding revealed that the PSI domain is not merely a static structural element but an active enzymatic module crucial for the proper disulfide bonding and maturation of its host protein.[3] The PDI activity of the PSI domain is conferred by the presence of one or two conserved CXXC motifs, which are characteristic active sites of PDI family enzymes.[3][4]

Structure of the PSI Domain

The PSI domain is a relatively small, cysteine-rich domain of approximately 50 amino acids.[5] Its structure is characterized by a cysteine knot, with short regions of secondary structure, including a three-stranded antiparallel beta-sheet and two alpha-helices.[1] All eight conserved cysteines are involved in disulfide bonds, contributing to the stability of the domain.[1] A structurally conserved core, comprising the N-terminal half of the domain, has been identified through comparisons between the PSI domains of different proteins like Sema4D and the MET receptor.[1]

Functional Significance: Protein Disulfide Isomerase (PDI) Activity

The most significant function attributed to the PSI domain is its protein disulfide isomerase (PDI) activity. This enzymatic activity is critical for the correct folding and maturation of the proteins in which the PSI domain is found.

Role in MET Receptor Maturation

In the MET receptor, the PSI domain's PDI activity is essential for the cleavage of the 175 kDa precursor protein into the mature α (50 kDa) and β (145 kDa) chains.[6] Deletion of the PSI domain or mutation of its CXXC motifs to AXXA or SXXS impairs this cleavage, leading to the accumulation of the uncleaved, constitutively phosphorylated precursor in the Golgi apparatus.[6] This improperly matured receptor is unable to transduce signals upon binding of its ligand, hepatocyte growth factor (HGF), thereby hampering biological responses such as cell growth and epithelial-to-mesenchymal transition.[3][6]

Role in Integrin Function

The PSI domain in integrin β subunits also exhibits PDI-like activity, which is crucial for regulating integrin activation.[2][4] This activity is required for the optimal conformation of the integrin, which in turn affects its ability to bind to ligands such as fibrinogen.[2][4] Inhibition of the integrin PSI domain's PDI-like activity has been shown to reduce platelet aggregation and thrombus formation, highlighting its potential as a target for antithrombotic therapies.[2][4]

Quantitative Data on PSI Domain PDI Activity

The PDI activity of the PSI domain has been quantified using various assays, with the scrambled RNase assay being a common method. The binding affinity of the MET extracellular domain (which includes the PSI domain) to scrambled RNase A has been determined to be approximately 0.3 ± 0.1 µM.[7] The PDI activity of the MET extracellular domain is comparable to that of integrin αIIbβ3 and the isolated PSI domain of integrin β3.[7]

| Protein/Domain | Assay | Parameter | Value | Reference |

| MET Extracellular Domain | Fluorescence Quenching | KD for scrambled RNase A | ~0.3 ± 0.1 µM | [7] |

| MET Extracellular Domain | Scrambled RNase Assay | PDI Activity | Comparable to ITGA2B3 and ITGB3 PSI | [7] |

| Integrin β3 rPSI | Scrambled RNase Assay | PDI Activity | Concentration-dependent | [8] |

| Integrin β1 rPSI | Scrambled RNase Assay | PDI Activity | Concentration-dependent | [8] |

| Integrin β2 rPSI | Scrambled RNase Assay | PDI Activity | Concentration-dependent | [8] |

Table 1: Quantitative Analysis of PSI Domain PDI Activity. This table summarizes the reported binding affinity and relative PDI activity of the PSI domain in the MET receptor and various integrin subunits.

Experimental Protocols

Scrambled Ribonuclease A (RNase A) Isomerase Assay

This assay measures the ability of a protein with PDI activity to refold scrambled, inactive RNase A into its native, active form. The regained RNase A activity is then quantified.

Principle:

Scrambled RNase A, which has random disulfide bonds, is inactive. A PDI enzyme will catalyze the rearrangement of these disulfide bonds to the correct native configuration, thus restoring the enzymatic activity of RNase A. The activity of the refolded RNase A is measured by its ability to hydrolyze a substrate, such as cyclic cytidine (B196190) monophosphate (cCMP) or high-molecular-weight RNA. The rate of substrate hydrolysis is proportional to the amount of active RNase A, and therefore reflects the PDI activity of the sample.[9]

Materials:

-

Scrambled RNase A (commercially available or prepared by reduction and reoxidation of native RNase A)[10]

-

Native RNase A (for standard curve)

-

Protein of interest with putative PDI activity (e.g., purified PSI domain or extracellular domain of a receptor)

-

Assay Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.5[10]

-

Dithiothreitol (DTT)[10]

-

RNase A substrate:

-

Spectrophotometer

Procedure:

-

Preparation of Scrambled RNase A: If not using a commercial source, scrambled RNase A can be prepared by dissolving native RNase A in a denaturing and reducing buffer (e.g., containing guanidinium (B1211019) chloride and DTT), followed by dialysis to allow for random disulfide bond formation upon reoxidation.[9]

-

PDI Reaction: a. Prepare a reaction mixture containing the assay buffer, DTT (e.g., 1 mM), and the scrambled RNase A (e.g., 0.05% w/v).[10] b. Add the protein sample containing PDI activity (e.g., 0.02 mg/ml of PDI as a positive control, or the experimental sample).[10] c. Incubate the reaction at 30°C.[10] d. At various time points (e.g., 1, 5, 10, 20, 45, 75, 90, 120, and 180 minutes), take aliquots of the reaction mixture.[11]

-

RNase Activity Measurement: a. Add the aliquot from the PDI reaction to the RNase A substrate solution. b. Immediately monitor the change in absorbance at 260 nm (for RNA) or 296 nm (for cCMP) over a few minutes using a spectrophotometer.[10][11] c. Calculate the rate of change in absorbance (ΔA/minute).

-

Data Analysis: a. Create a standard curve using known concentrations of native RNase A to correlate the rate of absorbance change to RNase A activity units. b. Convert the rates obtained from the experimental samples to units of RNase A activity. c. Plot the RNase A activity (or percentage of refolded RNase A) against time to determine the rate of the PDI-catalyzed refolding reaction.

Signaling Pathways Involving the PSI Domain

The PSI domain is an integral part of several critical signaling pathways. Its structural integrity and enzymatic activity are essential for the proper function of the receptors involved.

MET Receptor Signaling Pathway

The MET receptor, upon binding to its ligand HGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events that regulate cell proliferation, survival, motility, and invasion.[12] The PSI domain's role is upstream of these events, ensuring the proper maturation and cell surface expression of the receptor.[3]

Figure 1: MET Receptor Signaling Pathway. The PSI domain's PDI activity is crucial for the maturation of the MET receptor precursor in the Golgi apparatus.

Integrin Signaling Pathway

Integrins are heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Their activation involves a conformational change from a bent, low-affinity state to an extended, high-affinity state. The PSI domain in the β subunit plays a role in this conformational change, and its PDI activity is thought to be important for maintaining the optimal structure for ligand binding.

Figure 2: Integrin Activation and Signaling. The PSI domain's PDI activity contributes to the proper conformation of the active integrin receptor.

Plexin-Semaphorin Signaling Pathway

Plexins are receptors for semaphorins, a large family of signaling proteins involved in neuronal guidance, angiogenesis, and immune responses. The extracellular domain of plexins contains one or more PSI domains. While a direct enzymatic role for the PSI domain in plexin signaling is less characterized, it is crucial for the overall structure and ligand-binding capabilities of the receptor.

Figure 3: Plexin-Semaphorin Signaling. The PSI domains in plexin receptors are important structural components for ligand binding and receptor function.

Conclusion and Future Directions

The discovery of the PSI domain's PDI activity has transformed our understanding of this once-thought structural module into a key enzymatic player in cellular signaling. Its critical role in the maturation and function of important receptors like MET and integrins makes it an attractive target for therapeutic intervention in diseases such as cancer and thrombosis. Future research should focus on further elucidating the substrate specificity of the PSI domain's PDI activity, identifying novel inhibitors, and exploring its role in other PSI domain-containing proteins. A deeper understanding of the regulation of its enzymatic activity will undoubtedly open new avenues for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semaphorin-plexin signaling pathway | SGD [yeastgenome.org]

- 7. The PSI Domain of the MET Oncogene Encodes a Functional Disulfide Isomerase Essential for the Maturation of the Receptor Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The integrin PSI domain has an endogenous thiol isomerase function and is a novel target for antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Isomer: A Deep Dive into Psi-DOM's Relationship with DOx Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Psi-DOM (Ψ-DOM), a positional isomer of the potent psychedelic amphetamine DOM (2,5-dimethoxy-4-methylamphetamine). As a member of the DOx family of compounds, this compound's unique 2,6-dimethoxy substitution pattern offers a compelling case study in structure-activity relationships at serotonergic receptors. This document collates available quantitative data on the receptor binding affinities and functional activities of this compound and related DOx compounds, presents detailed experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and experimental workflows. This guide serves as a comprehensive resource for researchers investigating the nuanced pharmacology of psychedelic compounds and their potential therapeutic applications.

Introduction: The DOx Family and the Isomeric Shift of this compound

The DOx compounds are a class of psychedelic-active substituted amphetamines characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring and a substituent at the 4-position.[1] Prominent members include DOM, DOI (2,5-dimethoxy-4-iodoamphetamine), DOB (2,5-dimethoxy-4-bromoamphetamine), and DON (2,5-dimethoxy-4-nitroamphetamine). These compounds are potent agonists at serotonin (B10506) 5-HT2 receptors, with their psychedelic effects primarily attributed to their activity at the 5-HT2A receptor subtype.[2][3]

This compound (Ψ-DOM), or 2,6-dimethoxy-4-methylamphetamine, is a structural isomer of DOM where the methoxy (B1213986) group at the 5-position is shifted to the 6-position.[2] This seemingly subtle alteration in chemical structure has significant implications for its pharmacological profile, including its potency and subjective effects. Anecdotal reports suggest that this compound is approximately one-third to one-half as potent as DOM, with a typical oral dose ranging from 15 to 25 mg and a duration of 6 to 8 hours.[2][4]

This guide will explore the known pharmacological landscape of this compound, drawing direct comparisons with its more extensively studied DOx counterparts.

Comparative Pharmacology: this compound in the Context of DOx Compounds

The primary mechanism of action for DOx compounds involves their interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, where they act as agonists.[1] The subtle structural difference in this compound influences its binding affinity and functional potency at these receptors.

Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki, in nM) of this compound and other key DOx compounds for various serotonin receptors. Lower Ki values indicate a higher binding affinity.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference(s) |

| This compound | 49 - 351 | 50 | [2] |

| DOM | 533 | 16-19 | [5][6] |

| DOI | ~1-2 | ~4-5 | [6] |

| DOB | 59 | Not widely reported | [5] |

| DON | Not widely reported | Not widely reported |

Functional Activity

The functional activity of these compounds, particularly their ability to activate downstream signaling pathways upon binding to the 5-HT2A receptor, is crucial for understanding their psychedelic effects. The canonical pathway for 5-HT2A receptor activation involves the Gq/11 protein, leading to the production of inositol (B14025) phosphates and subsequent calcium mobilization.[7] However, emerging research highlights the importance of β-arrestin-mediated signaling, which can lead to different cellular outcomes. The balance between Gq/11 and β-arrestin pathway activation is a key aspect of "biased agonism."

Currently, specific quantitative data on the functional activity of this compound at both the Gq/11 and β-arrestin pathways is limited in the available literature. However, qualitative reports indicate it acts as a 5-HT2A agonist.[2] For comparison, data for other DOx compounds are presented below.

| Compound | Pathway | EC50 (nM) | Emax (% of 5-HT) | Reference(s) |

| DOI | Gq/11 (IP1 accumulation) | ~10 | Not widely reported | [6] |

| DOM | Gq/11 (IP1 accumulation) | 21.9 | Not widely reported | [6] |

In Vivo Activity: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for psychedelic activity in humans.[7][8] This rapid, side-to-side head movement is mediated by the activation of 5-HT2A receptors.[7] The median effective dose (ED50) to elicit the HTR provides a quantitative measure of a compound's in vivo psychedelic-like potency.

While a specific ED50 for this compound in the HTR assay is not available in the reviewed literature, data for other DOx compounds allows for a comparative understanding of their in vivo potency.

| Compound | HTR ED50 (mg/kg) | Animal Model | Reference(s) |

| DOI | ~0.25 - 1.0 (dose-dependent increase) | Mouse | [8] |

| DOM | >0.1 (induces HTR) | Rat and Mouse | [1] |

Synthesis and Experimental Protocols

A critical component of reproducible research is the detailed documentation of experimental methods. This section provides a synthesis protocol for this compound as described by Alexander Shulgin, along with general protocols for key in vitro and in vivo assays.

Synthesis of this compound (2,6-dimethoxy-4-methylamphetamine)

The following protocol is adapted from Alexander Shulgin's "PiHKAL: A Chemical Love Story".[4]

Diagram of this compound Synthesis Workflow:

This compound Synthesis Workflow

-

Step 1: Formation of 1-(2,6-dimethoxy-4-methylphenyl)-2-nitropropene. To a solution of 2,6-dimethoxy-4-methylbenzaldehyde in nitroethane, anhydrous ammonium acetate is added. The mixture is heated on a steam bath for 16 hours. The solvent is then removed under vacuum to yield the crude nitrostyrene. Recrystallization from boiling absolute ethanol (B145695) yields light yellow platelets of 1-(2,6-dimethoxy-4-methylphenyl)-2-nitropropene.[4]

-

Step 2: Reduction to this compound. A solution of 1-(2,6-dimethoxy-4-methylphenyl)-2-nitropropene in dry tetrahydrofuran (B95107) (THF) is added to a stirred, refluxing solution of lithium aluminum hydride (LAH) in THF under an inert atmosphere (e.g., Helium). The reaction mixture is held at reflux for 48 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and then more water.[4]

-

Step 3: Isolation and Salt Formation. The resulting mixture is filtered, and the filter cake is washed with THF. The combined filtrate and washings are evaporated under vacuum to yield the freebase of this compound as a colorless oil. This oil is then dissolved in isopropanol, neutralized with concentrated hydrochloric acid, and diluted with anhydrous diethyl ether. The resulting white crystals of 2,6-dimethoxy-4-methylamphetamine hydrochloride (this compound HCl) are collected by filtration, washed with diethyl ether, and air-dried.[4]

Radioligand Binding Assay Protocol (General)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Diagram of Radioligand Binding Assay Workflow:

References

- 1. Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Serotonin 5-HT2A Receptor Affinity of (R)-(-)-2,5-Dimethoxy-4-methylamphetamine (DOM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the psychedelic phenethylamine, (R)-(-)-2,5-Dimethoxy-4-methylamphetamine (DOM), for the serotonin (B10506) 5-HT2A receptor. The document outlines the quantitative binding data, detailed experimental protocols for determining receptor affinity, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

The affinity of a compound for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The 5-HT2A receptor is a primary target for many psychedelic compounds, and understanding the binding affinity of DOM is crucial for elucidating its mechanism of action.

The following table summarizes the Ki values for DOM and other key reference compounds at the 5-HT2A receptor. These values have been compiled from various radioligand binding assays.

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (R)-(-)-DOM | 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | 533 | [1] |

| (R)-(-)-DOI | 5-HT2A | [125I]DOI | HEK-293 cells | 0.27 | |

| LSD | 5-HT2A | [3H]ketanserin | - | ~1-10 | |

| Ketanserin | 5-HT2A | [3H]ketanserin | - | ~1 |

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

The determination of Ki values for compounds like DOM at the 5-HT2A receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., DOM) to displace a radioactively labeled ligand (the "radioligand") that is known to bind to the receptor with high affinity.

Materials and Reagents

-

Receptor Source: Membranes prepared from rat frontal cortex or from cell lines (e.g., HEK-293 or CHO) stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist, is commonly used.

-

Competitor: (R)-(-)-DOM hydrochloride.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

96-well microplates.

-

Microplate scintillation counter.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Receptor Preparation: Homogenize rat frontal cortex or cultured cells expressing the 5-HT2A receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([3H]ketanserin), and varying concentrations of the unlabeled test compound (DOM).

-

Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (DOM) concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of DOM that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the 5-HT2A receptor by an agonist such as DOM initiates a cascade of intracellular events.

Canonical Gq Signaling Pathway

The binding of DOM to the 5-HT2A receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately leads to the phosphorylation of various downstream protein targets, resulting in a cellular response.

Functional Selectivity and Biased Agonism

While the Gq pathway is the primary signaling cascade for the 5-HT2A receptor, it is now understood that GPCRs can engage with multiple intracellular signaling pathways. The concept of "functional selectivity" or "biased agonism" suggests that different ligands binding to the same receptor can preferentially activate one signaling pathway over another.

For the 5-HT2A receptor, in addition to the Gq pathway, signaling through β-arrestin pathways has been identified. The hallucinogenic effects of 5-HT2A receptor agonists are thought to be primarily mediated by Gq signaling. It is an active area of research to determine if compounds like DOM exhibit bias towards the Gq pathway over the β-arrestin pathway, which could explain their specific psychoactive effects. The development of biased agonists that selectively activate non-hallucinogenic pathways holds therapeutic promise for treating psychiatric disorders without inducing psychedelic experiences.

Conclusion

This technical guide has provided a comprehensive overview of the 5-HT2A receptor affinity of DOM. The quantitative data, detailed experimental protocols, and an understanding of the associated signaling pathways are fundamental for researchers in the fields of pharmacology, neuroscience, and drug development. Further investigation into the functional selectivity of DOM at the 5-HT2A receptor will provide deeper insights into its unique pharmacological profile and may inform the design of novel therapeutics targeting this important receptor system.

References

A Deep Dive into the Structural and Functional Dichotomy of Psi and Immunoglobulin Domains in Cellular Signaling

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth comparative analysis of the Plexin-Semaphorin-Integrin (PSI) domain and the archetypal Immunoglobulin (Ig) domain. This whitepaper elucidates the distinct structural architectures, functional roles, and signaling paradigms of these crucial protein modules, providing a valuable resource for the design of novel therapeutics targeting a myriad of cellular processes.

The guide meticulously dissects the structural intricacies of the cysteine-rich PSI domain, contrasting it with the well-characterized β-sandwich fold of the Ig domain. It presents a compilation of quantitative data, detailed experimental methodologies for their study, and novel visualizations of their associated signaling pathways, offering a foundational understanding for researchers in the field.

Executive Summary

The Plexin-Semaphorin-Integrin (PSI) domain and the Immunoglobulin (Ig) domain are fundamental building blocks of a vast array of cell surface and extracellular proteins that orchestrate critical biological processes, including cell adhesion, migration, and signal transduction. While often found in concert within the same receptor protein, their structural and functional attributes are distinct. This technical guide provides a granular comparison of the PSI and Ig domains, with a focus on their structural analysis, functional implications, and the experimental methodologies employed for their characterization.

Structural Comparison: A Tale of Two Folds

The PSI and Ig domains, while both crucial for extracellular interactions, exhibit fundamentally different three-dimensional architectures.

The PSI domain is a small, cysteine-rich module of approximately 50 amino acids. Its defining feature is a compact, disulfide-stabilized "cysteine knot" structure. This intricate arrangement of disulfide bonds confers significant stability to the domain, allowing it to function as a rigid scaffold. The solution structure of the PSI domain from the human Met receptor, for instance, reveals a cysteine knot with short regions of secondary structure, including a three-stranded antiparallel β-sheet and two α-helices[1][2]. All eight cysteines are involved in disulfide bonds, contributing to its robust fold[1][2]. This rigid structure is thought to be crucial for its role as a "wedge" or "linking module," correctly positioning adjacent domains for ligand binding and receptor activation[1][2].

In contrast, the Immunoglobulin (Ig) domain , also known as the Ig fold, is a larger domain of about 100-125 amino acids. Its characteristic structure is a β-sandwich composed of two antiparallel β-sheets packed against each other[3][4]. This fold is a versatile platform for a wide range of protein-protein interactions and is a ubiquitous component of the immunoglobulin superfamily, which includes antibodies, T-cell receptors, and various cell adhesion molecules[3]. The Ig domain's structure allows for significant variability in the loop regions connecting the β-strands, which often form the binding sites for specific ligands[5].

| Feature | PSI Domain | Immunoglobulin (Ig) Domain |

| Approximate Size | ~50 amino acids | ~100-125 amino acids |

| Core Structure | Cysteine knot with short α-helices and β-strands | β-sandwich of two antiparallel β-sheets |

| Key Stabilizing Feature | Extensive disulfide bonding | Hydrophobic core and hydrogen bonds between β-sheets |

| Structural Rigidity | High | Variable, with flexible loop regions |

| Primary Function | Structural support, domain positioning, disulfide isomerase activity | Protein-protein and protein-ligand interactions |

Functional Divergence: From Structural Organizer to Versatile Binder

The distinct structures of the PSI and Ig domains underpin their diverse functional roles in cellular signaling.

The PSI domain primarily functions as a structural organizer within receptor ectodomains. In proteins like plexins and the Met receptor, the PSI domain is crucial for maintaining the correct orientation of the ligand-binding Sema domain, thereby ensuring efficient signal transduction[1][2][6]. A groundbreaking discovery has also revealed that the PSI domain possesses intrinsic disulfide isomerase activity [7][8][9]. This enzymatic function, conferred by conserved CXXC motifs, is essential for the proper maturation and cleavage of receptor precursors, such as the MET proto-oncogene product[7][8][9].

The Ig domain , on the other hand, is a quintessential protein-protein interaction module. Its β-sandwich scaffold provides a versatile surface for engaging a wide array of binding partners, including other Ig domains (in homophilic and heterophilic interactions), cytokines, growth factors, and viral proteins[3]. The specificity of these interactions is largely determined by the sequence and conformation of the loop regions. In the context of signaling receptors, Ig domains are often directly involved in ligand recognition and the formation of receptor dimers or higher-order oligomers.

| Function | PSI Domain | Immunoglobulin (Ig) Domain |

| Primary Role | Structural organization, receptor maturation | Molecular recognition and binding |

| Enzymatic Activity | Yes (Disulfide Isomerase) | No |

| Interaction Paradigm | Primarily intramolecular (domain positioning) and enzymatic | Primarily intermolecular (ligand binding, cell adhesion) |

| Key Functional Motif | CXXC motifs for disulfide isomerase activity | Variable loops for specific ligand binding |

Quantitative Analysis of Domain Interactions

Understanding the strength and kinetics of domain interactions is paramount for elucidating their biological roles and for drug development.

PSI Domain Interactions: The disulfide isomerase activity of the PSI domain can be quantified using enzymatic assays. For instance, the MET extracellular domain, which contains a PSI domain, has been shown to bind to scrambled RNase A with a dissociation constant (KD) of approximately 0.3 ± 0.1 µM [9]. The second-order rate constant for the formation of a mixed disulfide between reduced PDI (a protein with similar activity) and GSSG has been measured at 191 ± 3 M-1s-1 [10].

Immunoglobulin Domain Interactions: The binding affinities of Ig domains for their ligands span a wide range, reflecting the diversity of their functions. For example, the Z-domain of Staphylococcal Protein A, an engineered affinity protein with an Ig-binding fold, binds to the Fc region of human IgG with high affinity[11]. While specific KD values for the Ig domains in the context of the signaling pathways discussed here are highly varied and context-dependent, they are typically in the nanomolar to micromolar range.

| Parameter | PSI Domain (Disulfide Isomerase Activity) | Immunoglobulin (Ig) Domain (Ligand Binding) |

| Binding Affinity (KD) | ~0.3 µM (for scrambled RNase A) | Nanomolar to Micromolar range (highly variable) |

| Kinetic Parameters | kcat and Km values can be determined for specific substrates. | kon and koff rates determine the binding affinity and duration of interaction. |

Experimental Protocols for Structural and Functional Analysis

The detailed characterization of the PSI and Ig domains relies on a suite of sophisticated biophysical and biochemical techniques.

X-Ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is a powerful technique for obtaining atomic-level three-dimensional structures of protein domains.

Detailed Protocol for Extracellular Domain Crystallography:

-

Protein Expression and Purification:

-

Clone the gene encoding the PSI or Ig domain of interest into a suitable expression vector (e.g., pET vector for E. coli or a mammalian expression vector for secreted proteins).

-

Express the protein in a suitable host system. For extracellular domains, mammalian or insect cell expression systems are often preferred to ensure proper disulfide bond formation and glycosylation.

-

Purify the protein to >95% homogeneity using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. The final purification step should be in a buffer suitable for crystallization.

-

-

Crystallization:

-

Concentrate the purified protein to a high concentration (typically 5-20 mg/mL).

-

Perform high-throughput screening of crystallization conditions using commercially available screens (e.g., from Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly used[12][13].

-

Set up crystallization trials by mixing the protein solution with the reservoir solution in a 1:1 or 2:1 ratio.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as HKL2000 or XDS to determine the unit cell parameters and space group, and to integrate the reflection intensities[13].

-

Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods (e.g., MAD, SAD).

-

Build an atomic model into the electron density map using software like Coot and refine the structure using programs such as Phenix or Refmac[14].

-

NMR Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of protein domains in solution.

Detailed Protocol for NMR of Cysteine-Rich Domains:

-

Isotope Labeling:

-

Express the PSI or Ig domain in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein. This is essential for heteronuclear NMR experiments.

-

For cysteine-rich domains like PSI, selective labeling of cysteine residues can be employed to simplify spectra and aid in disulfide bond mapping[15].

-

-

NMR Data Acquisition:

-

Dissolve the purified, isotopically labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) containing 5-10% D2O.

-

Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances[16].

-

Collect Nuclear Overhauser Effect (NOE) data using 15N-edited or 13C-edited NOESY experiments to obtain distance restraints between protons.

-

For cysteine-rich domains, specialized experiments can be used to identify disulfide bond connectivities[15][17].

-

-

Structure Calculation and Refinement:

-

Process the NMR data using software such as NMRPipe.

-

Analyze the spectra and assign the resonances using programs like SPARKY or CARA.

-

Generate distance restraints from the NOESY data and dihedral angle restraints from chemical shifts or J-couplings.

-

Calculate an ensemble of 3D structures that satisfy the experimental restraints using software like CYANA, XPLOR-NIH, or CNS.

-

Refine the structures in a water box using molecular dynamics simulations to improve their quality.

-

Surface Plasmon Resonance (SPR) for Quantifying Interactions

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Detailed Protocol for SPR Analysis of Domain Interactions:

-

Chip Preparation and Ligand Immobilization:

-

Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the purified "ligand" protein (e.g., the PSI or Ig domain) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding and Kinetic Analysis:

-

Prepare a series of dilutions of the "analyte" protein (the binding partner) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between analyte injections using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Signaling Pathways and Experimental Workflows

The PSI and Ig domains are integral components of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate their roles in these cascades.

MET Receptor Signaling Pathway

The MET receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, motility, and differentiation. The PSI domain is essential for its maturation and function.

Caption: MET Receptor Signaling Pathway.

Integrin Signaling Pathway

Integrins are heterodimeric cell adhesion receptors that mediate cell-matrix and cell-cell interactions. The PSI domain is located in the β-subunit and is involved in integrin activation.

Caption: Integrin Signaling Pathway.

Plexin-Semaphorin Signaling Pathway

Plexins are receptors for semaphorins, a large family of signaling proteins involved in neuronal guidance and immune responses. Plexins contain both PSI and Ig-like domains.

Caption: Plexin-Semaphorin Signaling Pathway.

Experimental Workflow for Protein-Protein Interaction Analysis

This workflow outlines the key steps in identifying and characterizing protein-protein interactions involving domains like PSI and Ig.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into function of PSI domains from structure of the Met receptor PSI domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunoglobulin domain - Wikipedia [en.wikipedia.org]

- 4. The immunoglobulin fold. Structural classification, sequence patterns and common core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The PSI Domain of the MET Oncogene Encodes a Functional Disulfide Isomerase Essential for the Maturation of the Receptor Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PSI Domain of the MET Oncogene Encodes a Functional Disulfide Isomerase Essential for the Maturation of the Receptor Precursor [mdpi.com]

- 9. The PSI Domain of the MET Oncogene Encodes a Functional Disulfide Isomerase Essential for the Maturation of the Receptor Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]

- 11. Artificial Affinity Proteins as Ligands of Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 15. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of a high-precision NMR structure of the minicollagen cysteine rich domain from Hydra and characterization of its disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in Animal Models

Disclaimer: The term "Psi-DOM" is not a recognized scientific nomenclature. This guide proceeds under the assumption that the query refers to the well-documented psychedelic compound DOM (2,5-dimethoxy-4-methylamphetamine) , also known as STP.

This technical guide provides a comprehensive overview of the in vivo effects of DOM in various animal models, designed for researchers, scientists, and drug development professionals. It covers quantitative data on behavioral and physiological effects, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Effects of DOM in Animal Models

The following tables summarize the dose-dependent effects of DOM observed in various animal studies. These data provide a quantitative basis for understanding the compound's pharmacological profile.

Table 1: Behavioral Effects of DOM in Rodent Models

| Animal Model | Dose (Route) | Observed Effect | Citation |

| Rats & Mice | > 0.1 mg/kg (i.p.) | Induction of head-twitch response (HTR), a behavioral proxy for psychedelic effects. | [1] |

| Rats | 0.5 - 1.0 mg/kg (i.p.) | Significant increase in locomotor activity in an open-field test. | [1] |

| Rats | > 5 mg/kg (i.p.) | Biphasic locomotor effects: an initial decrease followed by an increase in motility. | [1] |

| Rats | > 5 mg/kg (i.p.) | Marked backward locomotion. | [1] |

| Rats | 0.3 - 1.0 mg/kg | Reduced entries into the central area of a novel environment, indicating increased avoidance. | [2] |

| Rats | 1.0 mg/kg | Trained to discriminate DOM from saline, with generalization to other psychedelic homologs. | [3] |

| Rats | 0.5 mg/kg | Cessation of responding on a fixed ratio-40 (FR-40) schedule of food reinforcement. | [4] |

Table 2: Effects of DOM in Non-Rodent Models

| Animal Model | Dose (Route) | Observed Effect | Citation |

| Rhesus Monkeys | 3.2 - 100 µg/kg/infusion (i.v.) | Did not systematically alter choice in a food vs. drug choice procedure, suggesting neither reinforcing nor punishing effects. | [5][6] |

| Rhesus Monkeys | 2.5 - 5 µg/kg (infusion) | Maintained avoidance behavior, suggesting the drug can function as an aversive stimulus. | [5] |

| Dogs, Rabbits, Guinea Pigs | Not specified | Investigated for cardiovascular effects, including changes in blood pressure and heart rate. | [7] |

Signaling Pathways and Mechanism of Action

DOM's psychedelic effects are primarily mediated by its action as a potent and selective full agonist at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype.[8] Activation of the 5-HT₂ₐ receptor initiates a G-protein-coupled signaling cascade.

Caption: DOM-mediated 5-HT₂ₐ receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols for key experiments used to assess the effects of DOM.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, involuntary head movement in rodents that is considered a reliable behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans.

Objective: To quantify the frequency of head twitches following DOM administration.

Materials:

-

Male C57BL/6J mice

-

DOM hydrochloride dissolved in 0.9% sterile saline

-

Observation chambers (e.g., standard transparent shoebox cages)

-

Syringes for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration: Administer DOM (e.g., doses ranging from 0.1 to 2.0 mg/kg) or vehicle (saline) via i.p. injection. The injection volume is typically 10 mL/kg.

-

Observation: Immediately after injection, place the mouse back into the observation chamber. Record the number of head twitches over a defined period, typically the first 10-30 minutes post-injection, as this is when the peak effect occurs.

-

Data Analysis: The total number of head twitches for each animal is counted. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Open-Field Locomotor Activity Test in Rats

This test assesses general locomotor activity and exploratory behavior, which can be altered by psychoactive compounds.

Objective: To measure changes in horizontal and vertical movement following DOM administration.

Procedure:

-

Apparatus: An open-field arena (e.g., a 40x40x30 cm square box) equipped with infrared beams to automatically track movement.

-

Acclimation: Habituate rats to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer DOM (e.g., 0.5, 1.0, 5.0 mg/kg, i.p.) or vehicle.

-

Testing: Immediately after injection, place the rat in the center of the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration, typically 30 to 60 minutes.

-

Data Analysis: Analyze parameters such as total distance moved and rearing counts. Biphasic effects are often noted, so analyzing the data in time bins (e.g., 5-minute intervals) is recommended.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo behavioral study investigating a novel psychoactive compound like DOM.

Caption: A generalized workflow for in vivo behavioral pharmacology studies.

References

- 1. Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of DOM and DMT in a proposed animal model of hallucinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the behavioral effects of DOM homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of the behavioral effects of 2,5-dimethoxy-4-methyl-amphetamine (DOM) by pretreatment with p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of potential punishing effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rhesus monkeys responding under a choice procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of potential punishing effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rhesus monkeys responding under a choice procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of 2, 5-dimethoxy-4-methylamphetamine (DOM, STP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

Initial Toxicology Screening of Psi-DOM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed initial toxicology screening program for the novel psychoactive compound Psi-DOM (2,6-dimethoxy-4-methylamphetamine). As of the date of this publication, publicly available, comprehensive toxicological data for this compound is limited. The following guide is therefore based on established principles of preclinical safety evaluation for new chemical entities, particularly those with expected psychoactive effects and structural similarities to known phenethylamines like DOM.

Executive Summary

This compound is a positional isomer of the psychedelic phenethylamine (B48288) DOM, with the methoxy (B1213986) group shifted from the 5 to the 6 position.[1] While preliminary characterization has focused on its pharmacodynamics, particularly its affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors, a thorough toxicological evaluation is a prerequisite for any further research or development.[1] This guide details a proposed multi-tiered approach for the initial toxicology screening of this compound, encompassing in vitro and in vivo assays to identify potential hazards and establish a preliminary safety profile. The proposed screening cascade is designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity, providing foundational data for go/no-go decisions in a drug development pipeline.

Pharmacodynamic and Pharmacokinetic Profile (Summary)

A comprehensive toxicological assessment must be contextualized by the compound's expected biological activity and disposition.

| Parameter | Reported Value / Characteristic | Reference |

| Target Receptors | 5-HT2A (Agonist), 5-HT2C | [1] |

| Receptor Affinity (Ki) | 5-HT2A: 49–351 nM, 5-HT2C: 50 nM | [1] |

| Potency (vs. DOM) | Approximately one-third as potent as DOM | [1] |

| Route of Administration | Oral | [1] |

| Dosage (Human, anecdotal) | 15 to 25 mg | [1][2] |

| Duration of Action | 6 to 8 hours | [1][2] |

| Metabolism (Predicted) | Likely metabolized by Cytochrome P450 enzymes, similar to DOM.[3] | N/A |

Proposed In Vitro Toxicology Screening

The initial phase of toxicological screening for this compound should focus on in vitro assays to identify potential liabilities at the cellular level. These assays are crucial for early hazard identification and can guide the design of subsequent in vivo studies.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death and to establish a preliminary therapeutic index.

Experimental Protocol:

-

Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a neuronal cell line (e.g., SH-SY5Y) given the compound's psychoactive nature.

-

Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay that measures metabolic activity as an indicator of cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is added in a series of increasing concentrations.

-

Cells are incubated for a standard period (e.g., 24 or 48 hours).

-

The assay reagent is added, and after incubation, the absorbance is read using a plate reader.

-

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Genotoxicity Assays

Objective: To assess the potential for this compound to cause damage to genetic material (DNA).

Experimental Protocol:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result is indicated by an increase in the number of revertant colonies, suggesting that the test substance is a mutagen.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

-

In Vitro Micronucleus Assay:

-

Principle: This assay detects chromosomal damage. Micronuclei are small nuclei that form in addition to the main nucleus in a cell, resulting from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Procedure: A suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes) is exposed to this compound. After treatment, the cells are stained, and the frequency of micronucleated cells is determined by microscopy or flow cytometry.

-

Proposed In Vivo Acute Toxicity Study

Following the in vitro assessment, a single-dose acute toxicity study in a rodent model is necessary to understand the systemic effects of this compound.

Objective: To determine the median lethal dose (LD50) and to identify the clinical signs of toxicity and target organs.

Experimental Protocol:

-

Animal Model: Sprague Dawley rats or BALB/c mice (both male and female).

-

Route of Administration: Oral gavage, consistent with the intended human route of administration.

-

Procedure (Up-and-Down Procedure or Fixed Dose Method):

-

Animals are dosed sequentially with increasing or decreasing doses of this compound.

-

A detailed clinical observation is conducted, noting any changes in behavior, appearance, and physiological functions.

-

Body weight is recorded daily.

-

The observation period is typically 14 days.

-

-

Endpoint: At the end of the study, surviving animals are euthanized. A gross necropsy is performed on all animals, and key organs are collected for histopathological examination.

| Parameter | Methodology | Endpoint |

| Cytotoxicity | MTT Assay (HepG2, SH-SY5Y cells) | IC50 (Concentration inhibiting 50% of cell viability) |

| Genotoxicity | Ames Test (S. typhimurium) | Revertant colony count |

| Genotoxicity | In Vitro Micronucleus Assay (CHO-K1 cells) | Frequency of micronucleated cells |

| Acute Systemic Toxicity | Single-dose study in rats (oral) | LD50, clinical signs, target organ toxicity |

Visualizations

Signaling Pathway

Caption: Proposed 5-HT2A receptor signaling cascade for this compound.

Experimental Workflow

Caption: A tiered workflow for the initial toxicology screening of this compound.

Conclusion

The proposed initial toxicology screening for this compound provides a foundational framework for assessing its safety profile. This multi-faceted approach, combining in vitro and in vivo methodologies, is essential for identifying potential cytotoxic, genotoxic, and acute systemic hazards. The data generated from these studies will be critical for informing the risk assessment and guiding any future development of this compound. It is imperative that such a screening program is conducted under rigorous, standardized protocols to ensure data quality and reliability.

References

- 1. 2,5-Dimethoxy-4-methylamphetamine [bionity.com]

- 2. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 3. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Psychoactive Effects of Psi-DOM: A Technical Guide

Abstract

Psi-DOM (ψ-DOM), or 2,6-dimethoxy-4-methylamphetamine, is a lesser-known psychedelic phenethylamine (B48288) and a positional isomer of the well-characterized hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, its primary mechanism of action is understood to be agonist activity at serotonin (B10506) 5-HT₂ subclass receptors, particularly the 5-HT₂ₐ subtype, which is the canonical target for classical psychedelics. This document provides a comprehensive technical overview of the theoretical psychoactive effects of ψ-DOM, based on available preclinical data. It details its pharmacodynamic profile, including receptor binding affinities and functional potencies, and outlines the canonical signaling pathways involved. Furthermore, this guide presents detailed experimental protocols for the key assays used to characterize compounds of this class and summarizes its psychoactive properties as reported in preclinical models and human bioassays. All quantitative data are presented for direct comparison with its structural isomer, DOM, to provide context for its pharmacological profile.

Introduction

This compound (ψ-DOM), also known as Z-7, is a structural isomer of DOM, with the methoxy (B1213986) group at the 5-position of the phenyl ring relocated to the 6-position.[1] This seemingly minor structural modification results in a distinct pharmacological profile, most notably a reduction in potency compared to DOM.[1][2] Like other psychedelic phenethylamines, the psychoactive effects of ψ-DOM are primarily mediated by its interaction with the serotonin 5-HT₂ₐ receptor.[1] Understanding the structure-activity relationships of such isomers is critical for the rational design of novel psychoactive compounds and for elucidating the specific receptor interactions that govern the psychedelic experience. This whitepaper synthesizes the available data on ψ-DOM to serve as a foundational resource for researchers in pharmacology and drug development.

Pharmacodynamics

The primary molecular targets for ψ-DOM are serotonin receptors of the 5-HT₂ subclass. Its psychoactive effects are attributed to its agonist activity at the 5-HT₂ₐ receptor, which is consistent with other classical hallucinogens.

Receptor Binding Affinity and Functional Potency

Quantitative analysis reveals that ψ-DOM binds to human 5-HT₂ₐ and 5-HT₂C receptors with moderate affinity. Its affinity for the 5-HT₂ₐ receptor is approximately 2.6- to 3.5-fold lower than that of its isomer, DOM.[1] Functional assays measuring Gq-mediated calcium mobilization confirm that ψ-DOM acts as a full agonist at these receptors. The following tables summarize the key pharmacodynamic parameters.

Table 1: Receptor Binding Affinities (Kᵢ) of ψ-DOM and DOM

| Compound | Receptor | Kᵢ (nM) | Reference(s) |

|---|---|---|---|

| ψ-DOM | h5-HT₂ₐ | 170 | [1] |

| h5-HT₂C | 50 | [1] | |

| h5-HT₁ₐ | >10,000 |

| DOM | h5-HT₂ₐ | 49 - 351 |[1] |

Kᵢ values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates higher binding affinity.

Table 2: Receptor Functional Potencies (EC₅₀) of ψ-DOM and DOM

| Compound | Receptor | Assay Type | EC₅₀ (nM) |

|---|---|---|---|

| ψ-DOM | h5-HT₂ₐ | Calcium Flux | 340 |

| h5-HT₂C | Calcium Flux | 62 |

| DOM | h5-HT₂ₐ | Calcium Flux | 533 |

EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates higher potency.

Predicted Signaling Pathway